molecular formula C12H9BrO B12815471 6-Bromobiphenyl-3-ol

6-Bromobiphenyl-3-ol

Cat. No.: B12815471
M. Wt: 249.10 g/mol
InChI Key: BGNKPZAXPCGHMW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

6-Bromobiphenyl-3-ol is an organic compound that belongs to the class of bromophenols It consists of a biphenyl structure with a bromine atom and a hydroxyl group attached to the benzene rings

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 6-Bromobiphenyl-3-ol typically involves the bromination of biphenyl derivatives. One common method is the bromination of 3-hydroxybiphenyl using bromine in the presence of a catalyst such as iron or aluminum chloride. The reaction is carried out under controlled conditions to ensure selective bromination at the desired position .

Industrial Production Methods: Industrial production of this compound often employs scalable synthetic methodologies. Techniques such as the Wurtz–Fittig reaction, Ullmann coupling, and Suzuki–Miyaura coupling are utilized to produce biphenyl derivatives on a large scale . These methods provide high yields and are suitable for industrial applications.

Chemical Reactions Analysis

Types of Reactions: 6-Bromobiphenyl-3-ol undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

6-Bromobiphenyl-3-ol has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 6-Bromobiphenyl-3-ol involves its interaction with specific molecular targets. The hydroxyl group can form hydrogen bonds with biological molecules, while the bromine atom can participate in halogen bonding. These interactions can modulate the activity of enzymes and receptors, leading to various biological effects .

Comparison with Similar Compounds

    4-Bromobiphenyl: Similar structure but with the bromine atom at a different position.

    3-Bromobiphenyl: Lacks the hydroxyl group.

    2-Bromobiphenyl: Bromine atom at the ortho position.

Uniqueness: 6-Bromobiphenyl-3-ol is unique due to the presence of both a bromine atom and a hydroxyl group, which confer distinct chemical reactivity and potential biological activities. This combination of functional groups makes it a valuable compound for various applications in research and industry .

Properties

Molecular Formula

C12H9BrO

Molecular Weight

249.10 g/mol

IUPAC Name

4-bromo-3-phenylphenol

InChI

InChI=1S/C12H9BrO/c13-12-7-6-10(14)8-11(12)9-4-2-1-3-5-9/h1-8,14H

InChI Key

BGNKPZAXPCGHMW-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)C2=C(C=CC(=C2)O)Br

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.